[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride
Description
(5-Bromo-2-fluorophenyl)methylamine hydrochloride is a halogenated aromatic amine hydrochloride with the molecular formula C₈H₉BrClFN. Structurally, it features a bromo-fluorophenyl core substituted with a methylamine group and a methyl substituent on the amine nitrogen ().
Key structural attributes:
- Aromatic backbone: 5-bromo-2-fluorophenyl group.
- Amine substituents: Methyl group on the benzyl carbon and methylamine hydrochloride.
- Halogenation: Bromine (electron-withdrawing) and fluorine (electron-withdrawing, meta-directing) influence electronic and steric properties.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGAUHSTMZCZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-04-9 | |
| Record name | Benzenemethanamine, 5-bromo-2-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions, which suggests that this compound might also be used in such reactions. The primary targets in these reactions are carbon atoms in organic groups.
Mode of Action
In a Suzuki–Miyaura cross-coupling reaction, the compound might interact with its targets through two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biological Activity
(5-Bromo-2-fluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula CHBrClFN and a molecular weight of approximately 251.53 g/mol. This compound features a bromine atom and a fluorine atom attached to a phenyl ring, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, focusing on pharmacological effects, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : CHBrClFN
- Molecular Weight : 251.53 g/mol
- Solubility : Enhanced solubility in water due to its hydrochloride salt form, making it suitable for biological studies.
Pharmacological Activity
Research indicates that (5-Bromo-2-fluorophenyl)methylamine hydrochloride exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:
- Anticancer Agents : Preliminary studies suggest applications in oncology, where structural modifications may enhance efficacy against various cancer types.
- Neuropharmacological Effects : Investigations into potassium channel modulation have shown promise in pain management and epilepsy treatment.
While specific mechanisms of action for (5-Bromo-2-fluorophenyl)methylamine hydrochloride remain largely uncharacterized, interactions with various biological targets have been reported. These include:
- Ion Channel Modulation : Similar compounds have demonstrated the ability to open KV7 potassium channels, which are crucial in regulating neuronal excitability.
- Receptor Binding : Studies suggest potential interactions with neurotransmitter receptors, although detailed binding affinities are yet to be fully elucidated.
Comparative Analysis
A comparative study of structurally similar compounds highlights the unique properties of (5-Bromo-2-fluorophenyl)methylamine hydrochloride. The following table summarizes notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2-Bromo-5-fluorophenyl)methylamine hydrochloride | CHBrClFN | Different positioning of bromine and fluorine; potential variations in biological activity. |
| (4-Bromo-2-fluorophenyl)methylamine hydrochloride | CHBrClFN | Different halogen positioning; potentially distinct receptor interactions. |
These comparisons illustrate how variations in halogen positioning can influence biological activity and pharmacokinetics.
Case Studies and Research Findings
- Anticancer Activity : A study explored the anticancer potential of similar compounds, indicating that modifications could lead to enhanced efficacy against specific cancer cell lines.
- Neuropharmacological Research : Investigations into the effects on potassium channels have shown that certain derivatives can effectively modulate channel activity, suggesting therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, halogen positions, or aromatic systems. Data are compiled from crystallographic, synthetic, and physicochemical studies.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituent Differences vs. Target Compound | Key Properties/Applications | References |
|---|---|---|---|---|
| (5-Bromo-2-methylphenyl)methylamine hydrochloride | C₉H₁₂BrN·HCl | -F replaced with -CH₃ | Higher lipophilicity due to methyl; used in receptor-binding studies | |
| {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride | C₉H₉BrF₃NO·HCl | -F replaced with -OCF₃ | Enhanced metabolic stability; explored in CNS-targeted drug candidates | |
| (2-Bromo-5-fluorophenyl)methylamine hydrochloride | C₈H₉BrClFN | Bromo/fluoro positions swapped (2-Br, 5-F vs. 5-Br, 2-F) | Altered electronic distribution; potential for divergent biological activity | |
| (2-Bromophenyl)(phenyl)methylamine hydrochloride | C₁₄H₁₅BrClN | Additional phenyl group at benzyl position | Increased steric bulk; investigated in allosteric modulator design | |
| {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride | C₁₄H₁₄BrClFNO | Ether-linked 4-bromophenoxy group | Improved solubility; tested in kinase inhibition assays | |
| (5-Bromo-2-fluorophenyl)methylamine hydrochloride | C₉H₁₁BrClFN | Methylamine replaced with ethylamine | Higher CCS values (144.6–149.6 Ų); used in mass spectrometry-based pharmacokinetic studies |
Key Findings from Comparisons
Electronic Effects :
- Replacement of fluorine with -CH₃ () increases lipophilicity (logP) but reduces hydrogen-bonding capacity, altering receptor-binding profiles.
- The trifluoromethoxy (-OCF₃) group () enhances metabolic resistance due to steric and electronic shielding .
Addition of a phenyl group () introduces steric hindrance, limiting access to flat binding pockets but enhancing selectivity for allosteric sites .
Collision Cross-Section (CCS) Trends :
- The ethylamine analog () exhibits higher CCS values (144.6–149.6 Ų) than methylamine derivatives, correlating with increased alkyl chain flexibility .
Solubility and Stability :
- Ether-linked substituents () improve aqueous solubility, making such analogs preferable for in vitro assays .
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s discontinued status () contrasts with commercially available analogs (e.g., –17), highlighting challenges in procurement for further studies.
- Data Gaps: No experimental CCS or crystallographic data exist for the target compound, unlike its ethylamine variant (). Computational modeling is recommended to predict these properties.
- Biological Relevance : Fluorine’s position (2- vs. 5-) may influence target engagement in serotonin or dopamine receptors, as seen in related halogenated amines ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
